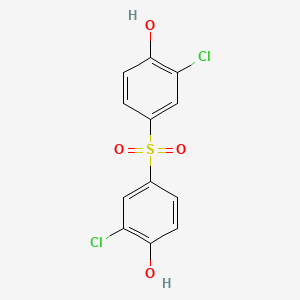

4,4'-Sulfonylbis(2-chlorophenol)

Descripción

Contextualization within Halogenated Organic Compounds

4,4'-Sulfonylbis(2-chlorophenol) is a member of the extensive family of halogenated organic compounds. These are organic substances that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The presence of chlorine atoms in the structure of 4,4'-Sulfonylbis(2-chlorophenol) places it specifically within the subgroup of chlorinated organic compounds.

Chlorinated phenols, in particular, represent a significant category of halogenated organic compounds that have been a focal point of environmental and chemical research. nih.govsinocurechem.com These compounds have seen wide industrial application, for instance as intermediates in the synthesis of pesticides and dyes. sinocurechem.com The carbon-chlorine bond is generally strong, which can lead to persistence in the environment. The study of compounds like 4,4'-Sulfonylbis(2-chlorophenol) is often driven by the need to understand the behavior, fate, and potential applications of such persistent organic molecules.

The synthesis of related compounds, such as bis(4-chlorophenyl) sulfone, often involves processes like the sulfonation of chlorobenzene (B131634) with sulfuric acid. wikipedia.org This highlights the chemical pathways that can be explored for the production of various chlorinated sulfonyl compounds. The synthesis of chlorophenol sulfates has also been a subject of study, involving the reaction of chlorophenols with sulfating agents. nih.gov

Research Significance and Scholarly Scope

The research significance of 4,4'-Sulfonylbis(2-chlorophenol) is intrinsically linked to its identity as a chlorinated aromatic sulfone. The scholarly scope surrounding this and related compounds is multifaceted, encompassing environmental science, synthetic chemistry, and materials science.

In the realm of environmental science, research on chlorinated phenols is driven by their status as persistent environmental contaminants. nih.gov While specific studies on 4,4'-Sulfonylbis(2-chlorophenol) are not extensively detailed in the provided results, the broader class of chlorophenols is known to be formed during processes such as the chlorination of drinking water and paper production. nih.gov

From a synthetic chemistry perspective, the structure of 4,4'-Sulfonylbis(2-chlorophenol) presents it as a potentially useful building block or intermediate in organic synthesis. The sulfonyl group and the reactive phenolic hydroxyl groups, combined with the chlorinated benzene (B151609) rings, offer multiple sites for further chemical modification. For instance, the related compound 4,4′-dichlorodiphenyl sulfone (DCDPS) is a precursor to high-performance polymers like polyethersulfone (PES) and Udel. wikipedia.org

The table below summarizes the key identifiers and molecular properties of 4,4'-Sulfonylbis(2-chlorophenol).

| Property | Value |

| CAS Number | 46947-87-9 |

| Molecular Formula | C12H8Cl2O4S |

| Molecular Weight | 319.16 g/mol |

| SMILES Code | O=S(C1=CC=C(O)C(Cl)=C1)(C2=CC=C(O)C(Cl)=C2) |

Data sourced from BLDpharm. bldpharm.com

Classification within Polyhalogenated Phenol (B47542) Derivatives (PHPhDs)

Based on its molecular structure, 4,4'-Sulfonylbis(2-chlorophenol) can be classified as a polyhalogenated phenol derivative (PHPhD). This classification arises from the presence of multiple halogen (chlorine) atoms and phenolic hydroxyl groups within the molecule.

Polyhalogenated aromatic compounds are a broad class of substances that have attracted considerable scientific attention. The term "polyhalogenated" signifies the presence of more than one halogen atom. In the case of 4,4'-Sulfonylbis(2-chlorophenol), the two chlorine atoms attached to the phenol rings warrant this classification.

The "phenol derivative" aspect of its classification stems from the two hydroxyl groups directly bonded to the aromatic rings. Phenols and their derivatives are an important class of organic compounds with a wide range of applications and research interest. The combination of the sulfonyl bridge, the chlorine substituents, and the phenolic moieties defines the specific chemical nature of 4,4'-Sulfonylbis(2-chlorophenol) within the broader family of PHPhDs.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGALQKQJSBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325603 | |

| Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46947-87-9 | |

| Record name | NSC512722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Sulfonylbis 2 Chlorophenol

Strategies for the Synthesis of 4,4'-Sulfonylbis(2-chlorophenol)

The preparation of 4,4'-Sulfonylbis(2-chlorophenol) can be approached through two primary strategies: the direct modification of a parent sulfonylbisphenol structure or the construction of the molecule from chlorinated phenolic precursors.

A primary direct route to obtaining 4,4'-Sulfonylbis(2-chlorophenol) involves the electrophilic chlorination of the parent compound, 4,4'-Sulfonylbisphenol, also known as Bisphenol S. This reaction typically utilizes a chlorinating agent to introduce chlorine atoms at the positions ortho to the hydroxyl groups on each phenolic ring. The reaction of phenols with chlorine is a well-established process, often influenced by the solvent and reaction conditions. researchgate.net For instance, the chlorination of phenol (B47542) in non-polar solvents tends to favor the formation of ortho-substituted products. google.com

The direct chlorination of Bisphenol S would proceed as follows:

Reaction Scheme: 4,4'-Sulfonylbisphenol + 2 Cl₂ → 4,4'-Sulfonylbis(2-chlorophenol) + 2 HCl

The kinetics and product distribution of such reactions are highly dependent on factors like pH and the concentration of the chlorine species (e.g., HOCl). researchgate.net Studies on the chlorination of similar bisphenols, like Bisphenol A (BPA), show that chlorinated by-products are readily formed. researchgate.netnih.gov

An alternative synthetic strategy involves building the 4,4'-sulfonylbis(2-chlorophenol) molecule from simpler chlorinated phenol units. This approach relies on the reaction of a suitable 2-chlorophenol (B165306) derivative with a sulfonylating agent. A plausible method is the sulfonation of 2-chlorophenol with sulfuric acid or a related reagent, analogous to the synthesis of 4,4'-dichlorodiphenyl sulfone from chlorobenzene (B131634). wikipedia.org

The synthesis of the required 2-chlorophenol precursor can be achieved through the direct chlorination of phenol. google.com Various methods exist, including the use of tert-butyl hypochlorite (B82951) in carbon tetrachloride, which yields 2-chlorophenol upon refluxing. chemicalbook.com

Once the 2-chlorophenol precursor is obtained, it can be reacted to form the desired sulfonylbis-phenol structure. This reaction is conceptually similar to the Friedel-Crafts type reactions used to produce diaryl sulfones.

Table 1: Comparison of Analogous Synthesis Conditions for Sulfone Compounds

| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Reference |

| Bis(4-chlorophenyl) sulfone | Chlorobenzene, Sulfuric Acid | Boric acid or Trifluoromethanesulfonic acid | 200-250 | google.com |

| Bis(4-chlorophenyl) sulfone | Chlorobenzene, Chlorobenzenesulfonic acid | - | 220-260 | google.com |

| 4,4'-Dichlorodiphenyl sulfone | Chlorobenzene, Sulfuric acid | Various additives | - | wikipedia.org |

Derivatization and Complexation Studies of 4,4'-Sulfonylbis(2-chlorophenol)

The phenolic hydroxyl groups of 4,4'-Sulfonylbis(2-chlorophenol) provide reactive sites for derivatization, enabling the synthesis of more complex molecules such as Schiff base ligands, which are valuable in coordination chemistry.

Schiff bases are compounds containing an azomethine group (-HC=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org To create Schiff base ligands from 4,4'-Sulfonylbis(2-chlorophenol), the parent molecule would first need to be functionalized to introduce an aldehyde or amine group. For example, formylation could introduce an aldehyde group ortho to the hydroxyl groups.

Alternatively, Schiff bases can be synthesized from precursors that already contain the necessary functionalities. For example, a Schiff base can be prepared from 2-amino-4-chlorophenol. semanticscholar.org A general reaction for the formation of a Schiff base involves refluxing an ethanolic solution of an aldehyde and a primary amine. iosrjournals.orgajol.info

A hypothetical synthesis of a Schiff base ligand derived from a functionalized 4,4'-Sulfonylbis(2-chlorophenol) (here represented as an aldehyde derivative) would be:

Reaction Scheme: Aldehyde-derivative of 4,4'-Sulfonylbis(2-chlorophenol) + R-NH₂ → Schiff base ligand + H₂O

These Schiff base ligands, often containing nitrogen and oxygen donor atoms, are excellent chelating agents for metal ions. iosrjournals.orgnanobioletters.com

Schiff base ligands derived from phenolic compounds readily form stable complexes with a variety of transition metals. iosrjournals.orgscience.gov The coordination typically occurs through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated phenolic group. iosrjournals.org

The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt, such as a chloride or nitrate, in a 2:1 ligand-to-metal molar ratio. ajol.infonanobioletters.com The mixture is often dissolved in a solvent like ethanol (B145695) and heated under reflux for several hours. ajol.infonanobioletters.com The resulting metal complexes precipitate out of the solution and can be isolated.

Schiff bases derived from substituted phenols have been shown to form complexes with a range of transition metals.

Table 2: Examples of Transition Metal Complexes with Phenolic Schiff Base Ligands

| Schiff Base Derived From | Transition Metal(s) | Ligand-to-Metal Ratio | Reference |

| Vanillin and 2-aminophenol | Cr(II), Co(II) | 2:1 | ajol.info |

| 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-chloroaniline | Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), Pd(II) | 2:1 | nanobioletters.com |

| Benzil, 4-aminoantipyrine, and 2-amino-4-chlorophenol | Mn(II), Co(II), Ni(II), Zn(II) | 1:1 (Ligand:Metal) | semanticscholar.org |

| 2,4-dihydroxybenzophenone and aniline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 1:1:1 (Schiff base:Metal:2-aminophenol) | science.gov |

The resulting coordination compounds, featuring a central metal ion bonded to Schiff base ligands derived from 4,4'-Sulfonylbis(2-chlorophenol), would exhibit diverse geometries and chemical properties depending on the specific metal and the coordination environment. For example, Dichlorobis(triphenylphosphine)cobalt(II) is a coordination compound with a central cobalt ion. cymitquimica.com

Structural Elucidation and Advanced Analytical Characterization of 4,4 Sulfonylbis 2 Chlorophenol

Spectroscopic Techniques for Characterization

Spectroscopy is a powerful analytical approach that utilizes the interaction of electromagnetic radiation with matter to elucidate molecular structures. jchps.com Different spectroscopic techniques provide complementary information, which, when combined, allows for the unambiguous identification of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 4,4'-sulfonyldiphenol (B7728063) (BPS), provides insight into the expected spectral features of 4,4'-Sulfonylbis(2-chlorophenol). researchgate.net Key characteristic absorption bands would be anticipated for the hydroxyl (O-H), sulfonyl (S=O), and carbon-chlorine (C-Cl) functional groups, as well as the aromatic ring structure.

Interactive Data Table: Expected FT-IR Absorption Bands for 4,4'-Sulfonylbis(2-chlorophenol)

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Hydroxyl (O-H) | 3200-3600 | Stretching (Broad) |

| Aromatic C-H | >3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Sulfonyl (S=O) | 1350-1300 | Asymmetric Stretching |

| Sulfonyl (S=O) | 1160-1120 | Symmetric Stretching |

| Aromatic C-Cl | 1090-1030 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. jchps.com For 4,4'-Sulfonylbis(2-chlorophenol), ¹H-NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen atoms (protons) on the aromatic rings.

The ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons. Due to the substitution pattern on the phenyl rings (hydroxyl, chloro, and sulfonyl groups), the protons on each ring would likely exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. The chemical shifts of these protons would be influenced by the electron-withdrawing or -donating effects of the substituents. For example, the hydroxyl proton would typically appear as a broad singlet at a downfield chemical shift, although its position can be highly dependent on the solvent and concentration. Data from related compounds like 4-chlorophenol (B41353) and 2-chlorophenol (B165306) can provide a basis for predicting the approximate chemical shifts. bmrb.ioresearchgate.netchemicalbook.com

Interactive Data Table: Predicted ¹H-NMR Data for 4,4'-Sulfonylbis(2-chlorophenol)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 8.0 | Multiplets |

| Hydroxyl Proton | Variable (e.g., 4.0 - 7.0) | Singlet (Broad) |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. jchps.com For 4,4'-Sulfonylbis(2-chlorophenol), mass spectrometry would confirm the molecular weight and provide valuable structural information through fragmentation analysis.

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the intact molecule would be observed. The presence of chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with the ratio of the M and M+2 peaks being approximately 3:1 for each chlorine atom. Fragmentation of the molecular ion would produce a series of daughter ions, the masses of which can help to elucidate the structure of the parent molecule. For instance, cleavage of the carbon-sulfur bonds would be an expected fragmentation pathway. Data for a related compound, 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol], shows a prominent [M-H]⁻ ion in its mass spectrum. ufz.de

Interactive Data Table: Key Mass Spectrometry Data for 4,4'-Sulfonylbis(2-chlorophenol)

| Ion | Expected m/z | Significance |

| [M]⁺ | ~322 | Molecular Ion |

| [M+2]⁺ | ~324 | Isotope Peak (due to ¹³C and ³⁷Cl) |

| [M+4]⁺ | ~326 | Isotope Peak (due to two ³⁷Cl) |

| Fragment Ions | Various | Structural Elucidation |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific analyte. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile compounds like 4,4'-Sulfonylbis(2-chlorophenol).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. asianpubs.org Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common mode for analyzing phenolic compounds. asianpubs.org

A typical HPLC method for 4,4'-Sulfonylbis(2-chlorophenol) would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. The development of HPLC methods often involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation from other components in a sample. academicjournals.org

Interactive Data Table: Typical HPLC Parameters for Chlorophenol Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV-Vis (e.g., at 280 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. lcms.cz UPLC methods are particularly advantageous for the analysis of complex samples or when high throughput is required.

Similar to HPLC, a reversed-phase UPLC method with a C18 column would be suitable for 4,4'-Sulfonylbis(2-chlorophenol). The mobile phase would also typically be a mixture of acetonitrile or methanol and water. The significantly smaller particle size in UPLC columns allows for the use of higher flow rates without compromising separation efficiency, leading to much shorter run times compared to conventional HPLC. lcms.cz UPLC is often coupled with mass spectrometry (UPLC-MS) to provide highly selective and sensitive detection, which is beneficial for trace-level analysis. nih.gov

Interactive Data Table: Comparison of HPLC and UPLC for Phenolic Compound Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Higher |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Screening

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds in environmental matrices. For phenolic compounds, including various chlorophenols, methods such as the U.S. EPA Method 528 provide standardized guidelines for their determination in water. thermofisher.com The analysis of chlorophenols by GC-MS often necessitates a derivatization step to increase their volatility and improve chromatographic peak shape. shimadzu.comchromforum.org This typically involves converting the polar phenolic hydroxyl groups into less polar silyl (B83357) or acetyl ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromforum.org However, direct analysis without derivatization is also feasible for some chlorinated phenols. chromforum.org

The typical workflow for environmental screening involves pre-concentration of the analyte from a large volume of a water sample using Solid-Phase Extraction (SPE), followed by elution with an organic solvent. thermofisher.com The extract is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. Using the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for target compounds. industrialchemicals.gov.au

While specific validated methods for 4,4'-Sulfonylbis(2-chlorophenol) are not extensively detailed in published literature, the general principles for chlorophenol analysis are applicable. A hypothetical set of parameters illustrates a typical approach.

Interactive Data Table: Representative GC-MS Parameters for Chlorophenol Analysis

| Parameter | Condition | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates analyte from aqueous samples. |

| Derivatization | Acetylation or Silylation (e.g., with BSTFA) | Increases volatility and improves peak shape. |

| GC Column | DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm) | Separates analytes based on boiling point and polarity. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Oven Program | Initial temp ~60°C, ramp to ~300°C | Ensures separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method creating reproducible fragments. |

| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific mass-to-charge ratios characteristic of the target analyte. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Screening and Intermediate Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become an indispensable tool for the analysis of emerging environmental contaminants, including bisphenols and their halogenated derivatives. mdpi.com A significant advantage of LC-MS for these compounds is that it can often be performed without chemical derivatization, which simplifies sample preparation and reduces the potential for analytical errors. shimadzu.comshimadzu.com

Recent studies have confirmed the presence of chlorinated derivatives of Bisphenol S (Clx-BPS) in various environmental samples, such as indoor dust. nih.govnih.gov 4,4'-Sulfonylbis(2-chlorophenol) is a dichloro-BPS (Cl₂-BPS) isomer. The detection of these analogues is typically achieved using high-performance liquid chromatography (HPLC) coupled to a triple quadrupole mass spectrometer. mdpi.com This setup allows for highly selective and sensitive analysis using the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. nih.gov This specificity is crucial for distinguishing the analyte from complex matrix interferences.

LC-MS is also well-suited for the analysis of reaction intermediates that may be present in the final product or form during environmental degradation. Its applicability to polar, non-volatile compounds makes it ideal for monitoring aqueous-phase reactions and identifying synthesis byproducts.

Interactive Data Table: Typical LC-MS/MS Parameters for Chlorinated Bisphenol S Analysis

| Parameter | Condition | Purpose |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives like formic acid | Elutes compounds from the column and facilitates ionization. |

| Ionization Source | Electrospray Ionization (ESI) in negative mode | Efficiently ionizes phenolic compounds to form [M-H]⁻ ions. |

| MS Analyzer | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) for high selectivity. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and specificity by monitoring specific precursor → product ion transitions. |

| Precursor Ion ([M-H]⁻) | m/z 317.0 (for C₁₂H₇Cl₂O₄S⁻) | The deprotonated molecular ion of the target compound. |

| Product Ion(s) | Fragmentation of the precursor (e.g., loss of HCl, SO₂) | Characteristic fragments used for confirmation and quantification. unl.pt |

Elemental Analysis and Purity Assessment

Elemental Analysis (EA) is a cornerstone technique in chemical synthesis for verifying the elemental composition of a compound. nih.gov It provides the percentage by mass of key elements—typically carbon (C), hydrogen (H), and nitrogen (N), but also sulfur (S) and halogens (like Cl)—in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's empirical formula.

For 4,4'-Sulfonylbis(2-chlorophenol) (C₁₂H₈Cl₂O₄S), elemental analysis serves as a fundamental check of its identity and, crucially, its bulk purity. A close agreement between the found and theoretical values, typically within a ±0.4% tolerance, is a standard requirement for publication in peer-reviewed chemistry journals and is considered strong evidence of a substance's purity. nih.gov Any significant deviation can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis.

Interactive Data Table: Elemental Analysis Data for 4,4'-Sulfonylbis(2-chlorophenol)

| Element | Theoretical Composition (%) | Found (%) (Representative) |

| Carbon (C) | 45.16 | 45.01 |

| Hydrogen (H) | 2.53 | 2.51 |

| Chlorine (Cl) | 22.21 | 22.09 |

| Sulfur (S) | 10.05 | 10.11 |

| Oxygen (O) | 20.05 | Calculated by difference |

Advanced Material Applications of Sulfonylbis Phenol Architectures

Utilization in Polymer Synthesis

The bifunctional nature of 4,4'-Sulfonylbis(2-chlorophenol), with its two phenolic hydroxyl groups, makes it a prime candidate for step-growth polymerization reactions. These reactions, such as polycondensation, allow for the systematic construction of high-molecular-weight polymers.

The 4,4'-Sulfonylbis(2-chlorophenol) molecule can serve as a fundamental building block, or monomer, for a variety of polymeric materials. Its hydroxyl groups can react with a range of co-monomers to form diverse polymer families, most notably poly(ether sulfone)s (PES). In a typical polyetherification reaction, a bisphenol is reacted with a dihalide, such as 4,4'-dichlorodiphenyl sulfone, in the presence of a weak base to form the ether linkages that constitute the polymer backbone. researchgate.netnih.govnih.gov

The synthesis of high-molecular-weight aromatic poly(ether sulfone)s is a well-established route to engineering thermoplastics that exhibit excellent thermal and mechanical properties. researchgate.net Research on similar chlorinated monomers, such as 4-chloro-4'-(hydroxyphenyloxy)diphenylsulfone, has demonstrated their high susceptibility to nucleophilic aromatic substitution reactions, leading to the successful formation of high-molecular-weight poly(ether sulfone)s. researchgate.net This indicates a strong precedent for the successful polymerization of 4,4'-Sulfonylbis(2-chlorophenol) using similar synthetic strategies.

The general reaction for the synthesis of a poly(ether sulfone) using a bisphenol and a dihalide is as follows:

n HO-Ar-OH + n X-Ar'-X → [-O-Ar-O-Ar'-]n + 2n HX

Where Ar and Ar' represent the aromatic units of the bisphenol and the dihalide, respectively, and X is a halogen. The chlorine atoms on the phenylene rings of 4,4'-Sulfonylbis(2-chlorophenol) are expected to influence the reactivity of the monomer and the properties of the resulting polymer.

The inherent chemical structure of 4,4'-Sulfonylbis(2-chlorophenol) is conducive to the formation of polymers with high thermal stability. This stability arises from two primary features: the sulfonyl group and the chlorine substituents.

Aromatic poly(ether sulfone)s are renowned for their high glass transition temperatures (Tg) and excellent thermal stability, which are attributed to the rigid and strong aromatic backbone containing the sulfonyl linkage. nih.govspecialchem.com The sulfonyl group imparts stiffness to the polymer chain, restricting thermal motion and thus raising the temperature required for the polymer to soften or degrade.

Furthermore, the presence of chlorine atoms is known to enhance the fire resistance and thermal stability of polymers. Studies on polymers derived from other chlorinated bisphenols, such as bisphenol-C (from chloral), have shown that these polymers exhibit exceptional fire resistance. researchgate.netdtic.mil This enhanced stability is due to a decomposition pathway that involves the elimination of non-combustible hydrogen chloride (HCl) gas and the formation of a high yield of polycyclic aromatic char. researchgate.net This char acts as an insulating barrier, slowing down further decomposition of the underlying material.

Table of Expected Polymer Properties

The following table outlines the anticipated properties of polymers synthesized using 4,4'-Sulfonylbis(2-chlorophenol), based on analogous polymer systems.

| Property | Expected Characteristic | Rationale |

| Glass Transition Temp. (Tg) | High | The rigid sulfonyl group and aromatic backbone restrict chain mobility. specialchem.com |

| Thermal Stability | Excellent | Aromatic backbone and the presence of the sulfonyl group. researchgate.netnih.gov |

| Flame Retardancy | Enhanced | Release of non-combustible HCl and high char formation from chlorine content. researchgate.netdtic.mil |

| Chemical Resistance | Good | Characteristic of poly(ether sulfone) family, resistant to many acids, bases, and hydrocarbons. specialchem.com |

| Mechanical Strength | High | The rigid polymer backbone contributes to high strength and stiffness. specialchem.com |

Computational Chemistry and Predictive Modeling for 4,4 Sulfonylbis 2 Chlorophenol

Quantitative Structure-Activity Relationships (QSAR) for Environmental Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., toxicity) or properties of a chemical based on its molecular structure. These models are built by correlating variations in the chemical structure with observed variations in a specific endpoint. For environmental assessments, QSARs are frequently used to predict properties like toxicity to aquatic organisms, biodegradability, and bioaccumulation potential.

The predictive power of QSAR models relies on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Key descriptors for chlorophenols and other phenolic compounds include the octanol-water partition coefficient (log Kow), the acid dissociation constant (pKa), and electronic parameters like the Hammett constant (σ). oneclicklca.com

Based on computational predictions for structurally similar compounds, the following properties for 4,4'-Sulfonylbis(2-chlorophenol) can be inferred and used as inputs for QSAR models:

Table 1: Predicted Physicochemical Properties for a Structurally Similar Compound (Bis(3-allyl-4-hydroxyphenyl)sulfone)

| Property | Predicted Value | Significance in QSAR |

| pKa | 7.22 ± 0.20 | Determines the degree of ionization in environmental compartments, influencing bioavailability and toxicity. |

| LogP | 4.46840 | Indicates the lipophilicity and potential for bioaccumulation in organisms. |

| Water Solubility | Low (predicted) | Affects the compound's concentration in the aqueous phase and its partitioning behavior. |

| Hydrogen Bond Donors | 2 | Influences interactions with biological macromolecules. |

| Hydrogen Bond Acceptors | 4 | Influences interactions with biological macromolecules. |

Data sourced from publicly available chemical databases. These are predicted values for a similar compound and should be considered as estimates for 4,4'-Sulfonylbis(2-chlorophenol).

These predicted values suggest that 4,4'-Sulfonylbis(2-chlorophenol) is likely to be a lipophilic compound with limited water solubility and a pKa indicating that it will exist in both ionized and non-ionized forms in the typical pH range of natural waters. In a QSAR context, a higher log Kow is often correlated with greater toxicity for non-polar narcotics. wikipedia.org

Multimedia Mass Balance Models for Environmental Fate and Transport Simulation

Multimedia mass balance models are computational tools used to predict the environmental distribution and fate of chemicals. mdpi.com These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, and biota) and use the principles of mass conservation to simulate the movement and transformation of a chemical within and between these compartments. wikipedia.orgeolss.net

Fugacity-based models, a common type of multimedia mass balance model, are particularly useful for organic chemicals. envchemgroup.comunipd.it Fugacity represents a chemical's "escaping tendency" from a particular phase. envchemgroup.comunipd.it At equilibrium, the fugacity of a chemical is uniform throughout all environmental compartments. By calculating the fugacity in each compartment, these models can predict the direction of chemical transport and its ultimate environmental sinks. envchemgroup.com

The application of a multimedia mass balance model, such as the Equilibrium Criterion (EQC) model, to 4,4'-Sulfonylbis(2-chlorophenol) would require key physicochemical data as inputs. envchemgroup.comnih.gov

Table 2: Input Parameters for a Multimedia Mass Balance Model for 4,4'-Sulfonylbis(2-chlorophenol)

| Parameter | Estimated Value/Type | Role in the Model |

| Molecular Weight | ~347.2 g/mol | Basic property for mass calculations. |

| Log Kow | ~4.5 | Governs partitioning between water and organic carbon in soil and sediment. |

| Water Solubility | Low | Determines the maximum concentration in the aqueous phase. |

| Vapor Pressure | Low (predicted) | Influences partitioning between air and other compartments. |

| Henry's Law Constant | Low (predicted) | Describes the partitioning between air and water. |

| Degradation Half-lives | Unknown (requires prediction) | Determines the persistence of the compound in each compartment (air, water, soil, sediment). |

Values are estimates based on structurally similar compounds and general knowledge of chlorophenols.

Based on its likely properties (low water solubility, high log Kow), a multimedia mass balance model would predict that 4,4'-Sulfonylbis(2-chlorophenol), if released into the environment, would predominantly partition to soil and sediment. Its potential for long-range transport would depend on its degradation rates in various media, which would also need to be estimated using computational methods. researchgate.net Models like the Quantitative Water Air Sediment Interaction (QWASI) model can be used to specifically predict the behavior of contaminants in aquatic systems. mdpi.comulisboa.pt

High-Throughput Computational Prediction of Chemical Properties

High-throughput computational prediction involves the use of automated and rapid in silico methods to estimate the physicochemical, toxicological, and environmental fate properties of a large number of chemicals. nih.govchemrxiv.org These approaches are a cornerstone of modern computational toxicology and are essential for prioritizing chemicals for further testing and risk assessment. nih.gov

For 4,4'-Sulfonylbis(2-chlorophenol), high-throughput methods can be employed to generate a comprehensive profile of its potential hazards and environmental behavior. This is often achieved through the use of QSARs, machine learning models, and expert systems that have been trained on large datasets of experimental data. researchgate.netnih.govnih.gov

The U.S. Environmental Protection Agency's (EPA) EPI Suite™, for example, is a widely used set of physical/chemical property and environmental fate estimation programs. nih.gov Running a compound like 4,4'-Sulfonylbis(2-chlorophenol) through such a suite would provide rapid estimates for numerous properties.

Table 3: Examples of Properties of 4,4'-Sulfonylbis(2-chlorophenol) Amenable to High-Throughput Prediction

| Property Category | Specific Endpoints | Predictive Methodologies |

| Physicochemical Properties | Boiling Point, Melting Point, Vapor Pressure, Water Solubility, Log Kow | Group contribution methods, fragment-based QSARs |

| Environmental Fate | Biodegradation, Atmospheric Oxidation, Hydrolysis, Photolysis | QSARs based on structural fragments, expert rule-based systems |

| Ecotoxicity | Acute toxicity to fish (e.g., Fathead minnow), daphnia, and algae | QSARs, read-across from structurally similar chemicals |

| Bioaccumulation | Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF) | QSARs based on Log Kow |

These high-throughput predictions, while subject to uncertainty, are invaluable for initial screening and hazard identification. nih.gov They allow for the comparison of 4,4'-Sulfonylbis(2-chlorophenol) with other chemicals and can help to identify potential areas of concern, such as high persistence or a tendency to bioaccumulate. The results from these computational tools can guide the design of more focused and resource-intensive experimental studies. nih.gov

Conclusion and Future Research Directions

Current Research Gaps and Unexplored Areas for 4,4'-Sulfonylbis(2-chlorophenol)

A thorough review of the existing scientific literature reveals a significant void in our knowledge of 4,4'-Sulfonylbis(2-chlorophenol). The primary research gaps can be categorized as follows:

Toxicological Profile: There is a profound lack of data on the potential toxicity of 4,4'-Sulfonylbis(2-chlorophenol). Key unexplored areas include its endocrine-disrupting capabilities, cytotoxicity, genotoxicity, and developmental toxicity. While studies on chlorinated BPA and BPS derivatives indicate a potential for estrogenic activity, the specific hormonal and cellular impacts of 4,4'-Sulfonylbis(2-chlorophenol) are unknown. rug.nlresearchgate.net Research into its metabolic fate in biological systems is also a critical missing piece.

Environmental Occurrence and Fate: The presence and concentration of 4,4'-Sulfonylbis(2-chlorophenol) in various environmental compartments such as water, soil, sediment, and biota have not been investigated. Studies on chlorinated BPS analogs have shown their presence in indoor dust, suggesting that human exposure pathways may exist for similar compounds. researchgate.netnih.gov Furthermore, its persistence, mobility, and potential for bioaccumulation in ecosystems are entirely uncharacterized. Understanding its degradation pathways, both biotic and abiotic, is crucial for assessing its environmental risk.

Analytical Methodologies: While analytical methods exist for other chlorophenols and bisphenols, validated and sensitive methods specifically for the detection and quantification of 4,4'-Sulfonylbis(2-chlorophenol) and its potential metabolites in complex matrices are not readily available in the published literature. researchgate.netnih.govresearchgate.net The development of such methods is a prerequisite for any meaningful toxicological or environmental monitoring studies.

Emerging Methodologies and Technologies for Future Research

To address the aforementioned research gaps, the application of modern and emerging scientific methodologies will be paramount.

Advanced Analytical Techniques: The development of robust analytical methods will be the cornerstone of future research. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offer the high sensitivity and selectivity required for detecting trace levels of 4,4'-Sulfonylbis(2-chlorophenol) and its transformation products in environmental and biological samples. rug.nlcsbsju.edu The use of high-resolution mass spectrometry (HRMS) can further aid in the identification of unknown metabolites and degradation products.

In Silico Toxicology: In the absence of extensive empirical data, computational toxicology provides a valuable starting point for prioritizing research efforts. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of 4,4'-Sulfonylbis(2-chlorophenol) based on its chemical structure and comparison with known toxicants. nih.gov Molecular docking simulations can also be used to investigate its potential to interact with biological receptors, such as nuclear hormone receptors. researchgate.net

High-Throughput Screening (HTS): In vitro high-throughput screening assays can be utilized to rapidly assess the biological activity of 4,4'-Sulfonylbis(2-chlorophenol) across a wide range of cellular pathways. These assays can provide initial indications of its potential to disrupt endocrine signaling, induce cellular stress, or cause genetic damage, thereby guiding more focused in vivo studies.

Q & A

Basic: What are the key spectroscopic methods for characterizing 4,4'-Sulfonylbis(2-chlorophenol)?

Methodological Answer:

Characterization should include a combination of:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the positions of chlorine substituents and sulfonyl bridges. For example, the sulfonyl group () typically deshields adjacent protons, appearing as distinct peaks in the aromatic region .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify key functional groups such as phenolic O–H (broad peak ~3200–3600 cm) and sulfonyl S=O (asymmetric stretching ~1320–1350 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 330.398 (CHOS) and fragmentation patterns .

Basic: How can 4,4'-Sulfonylbis(2-chlorophenol) be synthesized, and what are critical reaction conditions?

Methodological Answer:

A common approach involves chlorosulfonation of diphenyl ether derivatives :

Chlorosulfonation: React diphenyl ether with chlorosulfonic acid under controlled temperature (0–5°C) to introduce sulfonyl groups. Excess reagent ensures complete sulfonation .

Chlorination: Introduce chlorine substituents at the 2-position using Cl gas or sulfuryl chloride (SOCl) in the presence of a Lewis acid catalyst (e.g., FeCl).

Purification: Recrystallize from ethanol/water mixtures to remove unreacted intermediates. Monitor purity via HPLC with UV detection at 254 nm .

Advanced: How does 4,4'-Sulfonylbis(2-chlorophenol) contribute to polysulfone resin synthesis, and what molecular weight criteria are critical?

Methodological Answer:

This compound serves as a monomer in high-performance polysulfones for thermostable materials:

- Polymerization: React with 4,4′-dichlorodiphenyl sulfone and bisphenol analogs (e.g., 4,4′-isopropylidenediphenol) via nucleophilic aromatic substitution. Use anhydrous dimethylformamide (DMF) as a solvent and KCO as a base at 160–180°C .

- Molecular Weight Control: Ensure a minimum number-average molecular weight (M) of 26,000 g/mol, determined by osmotic pressure measurements in DMF . Lower M reduces thermal stability .

Advanced: How can Response Surface Methodology (RSM) optimize the removal or degradation of 4,4'-Sulfonylbis(2-chlorophenol) in environmental studies?

Methodological Answer:

Design: Apply Central Composite Design (CCD) with variables like pH (3–9), adsorbent dosage (0.1–2.0 g/L), and initial concentration (10–100 mg/L). Use Minitab or similar software to generate 30–50 experimental runs .

Modeling: Fit data to a second-order polynomial equation to predict removal efficiency. For example:

where = % removal and = independent variables.

Validation: Confirm optimal conditions with triplicate experiments. For instance, pH 6.5 and 1.5 g/L adsorbent dosage may yield >90% removal .

Advanced: What mechanistic hypotheses explain 4,4'-Sulfonylbis(2-chlorophenol)'s interactions in biological or catalytic systems?

Methodological Answer:

Proposed mechanisms include:

- Electrophilic Attack: The sulfonyl group acts as an electron-withdrawing group, polarizing the aromatic ring and making chlorine substituents susceptible to nucleophilic displacement (e.g., in enzyme-mediated detoxification pathways) .

- Hydrogen Bonding: Phenolic O–H groups may form hydrogen bonds with biological targets (e.g., proteins or DNA), altering conformational stability. Validate via molecular docking simulations using software like AutoDock .

Advanced: How do structural modifications (e.g., additional chlorine substituents) affect the properties of 4,4'-Sulfonylbis(2-chlorophenol) derivatives?

Methodological Answer:

Compare with analogs like 4,4'-Sulfonylbis[2,6-dichlorophenol] (CAS 30609-79-1):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.